molecular formula C17H17N5O3S B2972611 3-((2-morpholino-2-oxoethyl)thio)-5-phenyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one CAS No. 894995-13-2

3-((2-morpholino-2-oxoethyl)thio)-5-phenyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one

Cat. No. B2972611
CAS RN: 894995-13-2
M. Wt: 371.42
InChI Key: DNOUHFRRZZXZIJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves several steps, including the introduction of a morpholino group, an oxoethyl group, and a thioether linkage. Researchers have employed various synthetic routes, utilizing tetrazole-based fused rings or monosubstituted tetrazine as starting materials . Further optimization and scalability studies are essential for practical synthesis.


Physical And Chemical Properties Analysis

  • Density : The compound likely has a specific density around 1.91 g/cm³ at room temperature .
  • Thermal Stability : It exhibits excellent thermal stability with a decomposition temperature (Td) of 305°C .
  • Detonation Performance : Calculated detonation velocity (Dv) is approximately 9200 m/s , and pressure (P) is 34.8 GPa .

Safety and Hazards

  • Explosive Properties : Compound 5 shows characteristics comparable to the secondary explosive benchmark CL-20, suggesting it could be a secondary explosive .
  • Heat Resistance : Compound 10 outperforms existing heat-resistant explosives, making it a potential candidate for specialized applications .

properties

IUPAC Name

3-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-5-phenyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O3S/c23-14-10-13(12-4-2-1-3-5-12)22-16(18-14)19-20-17(22)26-11-15(24)21-6-8-25-9-7-21/h1-5,10H,6-9,11H2,(H,18,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNOUHFRRZZXZIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CSC2=NN=C3N2C(=CC(=O)N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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